tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate
Description
tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is a carbamate derivative featuring a 2-chlorophenyl group, a hydroxylated ethyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of bioactive molecules, leveraging the Boc group for amine protection during multi-step reactions . Its structural attributes, such as the ortho-chlorophenyl substituent and hydroxyl group, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJTXCEBSCKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenylacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl carbamate, 2-chlorophenylacetaldehyde, and a base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It is used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct properties:
Key Observations :
- Chlorophenyl Position : The ortho-chloro substitution in the target compound may induce steric hindrance compared to para-substituted analogs, affecting binding affinity in receptor studies .
- Functional Groups: Hydroxyl groups enhance hydrogen bonding capacity (solubility in polar solvents), while amino groups increase basicity and reactivity in nucleophilic reactions . Ketone-containing analogs (e.g., S1) exhibit higher lipophilicity, impacting membrane permeability .
Physicochemical Properties
Data from related carbamates suggest trends in solubility, stability, and bioavailability:
Analysis :
- The target compound’s ortho-chlorophenyl group increases molecular weight and logP compared to simpler analogs like tert-butyl (2-hydroxyethyl)carbamate, reducing aqueous solubility .
- Amino-substituted analogs may exhibit better solubility in organic solvents but lower metabolic stability due to amine reactivity .
Biological Activity
tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.
Chemical Structure and Properties
The compound is characterized by the presence of:
- tert-butyl group : A bulky substituent that influences solubility and steric hindrance.
- 2-chlorophenyl group : Imparts specific interactions with biological targets.
- hydroxyethyl group : Provides hydrogen bonding capabilities, enhancing biological interactions.
The molecular formula is CHClNO, with a molecular weight of approximately 245.71 g/mol.
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in signaling pathways:
- Enzyme Interaction : Similar compounds have been shown to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck. These kinases are crucial in cell signaling and proliferation, suggesting that this carbamate could modulate cellular functions related to growth and metabolism .
- Palladium-Catalyzed Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing biologically active molecules.
Pharmacokinetics
The pharmacokinetic profile of related carbamates suggests:
- Solubility : Soluble in organic solvents like methylene chloride and chloroform, indicating potential bioavailability.
- Stability : Stable under cool, dry conditions, which is beneficial for storage and handling in laboratory settings.
Anticancer Potential
Studies have indicated that this compound exhibits anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, although specific IC values were not universally reported across all studies.
- Mechanistic Insights : The inhibition of key kinases may disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis .
Anti-inflammatory Effects
Research suggests potential anti-inflammatory properties:
- The compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation .
Case Studies
- Study on Anticancer Activity :
- Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role as a modulator of inflammatory responses.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : Used as an intermediate for synthesizing other pharmacologically active compounds.
- Biological Studies : Employed to investigate enzyme interactions and cellular mechanisms related to cancer and inflammation.
- Material Science : Explored for potential use in developing new materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
